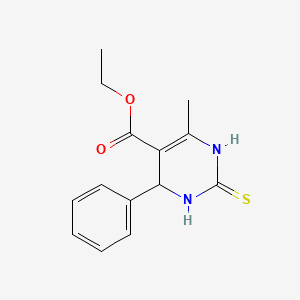

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Descripción

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidine derivatives.

Propiedades

IUPAC Name |

ethyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-3-18-13(17)11-9(2)15-14(19)16-12(11)10-7-5-4-6-8-10/h4-8,12H,3H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFBVGUFEGVPNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965456 | |

| Record name | Ethyl 4-methyl-6-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5118-36-5, 33458-26-3 | |

| Record name | Ethyl 4-methyl-6-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ME-4-PH-2-THIOXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate, thiourea, and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of dihydropyrimidine derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.

Substitution: Amines or alcohols; reactions are often conducted in the presence of a base such as triethylamine in an organic solvent.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Dihydropyrimidine derivatives

Substitution: Amino or alkoxy derivatives

Aplicaciones Científicas De Investigación

General Procedure for Synthesis

- Combine an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in a solvent.

- Stir the mixture at elevated temperatures while monitoring the reaction progress via thin-layer chromatography (TLC).

- Upon completion, the product is isolated through filtration and recrystallization.

Organic Synthesis Intermediate

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is extensively used as an intermediate in organic synthesis. Its derivatives are synthesized for various applications in medicinal chemistry due to their biological activity.

Pharmaceutical Development

This compound exhibits potential as a pharmaceutical intermediate. It has been utilized in the synthesis of bioactive compounds with therapeutic properties, including anticancer agents. For example, studies have shown its effectiveness in synthesizing thiazines and thiazoles with imidazole moieties, which possess significant anticancer activity .

Corrosion Inhibition

Recent research has highlighted the compound's role as a corrosion inhibitor for metals like N80 steel in hydrochloric acid environments. The effectiveness of this compound as a protective agent against corrosion was demonstrated through electrochemical studies .

Case Studies

In another study focused on corrosion inhibition, the compound was tested in varying concentrations against N80 steel in acidic solutions. Results indicated that the compound significantly reduced corrosion rates compared to untreated samples .

| Concentration (mg/L) | Corrosion Rate (mm/year) |

|---|---|

| 0 | 0.35 |

| 50 | 0.12 |

| 100 | 0.05 |

Mecanismo De Acción

The mechanism of action of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has an oxo group instead of a thioxo group, which can lead to different chemical reactivity and biological activity.

6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: The absence of the ethyl ester group can affect the compound’s solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (often abbreviated as EPTP) is a compound of significant interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2O2S

- Molecular Weight : 276.35 g/mol

- CAS Number : 33458-26-3

- Synonyms : EU-006731, NSC643910

Antimicrobial Activity

Research has indicated that EPTP exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis and inhibiting enzyme activity essential for microbial growth .

Antioxidant Properties

EPTP has been shown to possess antioxidant capabilities. This activity is crucial for neutralizing free radicals, which contribute to oxidative stress and various diseases. The compound's ability to scavenge free radicals was evaluated using standard assays, revealing a significant reduction in oxidative markers in treated cells compared to controls .

Corrosion Inhibition

Interestingly, EPTP has also been investigated as an eco-friendly corrosion inhibitor for metals in acidic environments. Studies have shown that it effectively reduces corrosion rates of N80 steel in hydrochloric acid solutions, indicating its potential utility in industrial applications .

The biological activity of EPTP can be attributed to several mechanisms:

- Enzyme Inhibition : EPTP inhibits specific enzymes involved in metabolic processes within microorganisms.

- Cell Membrane Disruption : The compound interacts with microbial cell membranes, leading to increased permeability and cell lysis.

- Radical Scavenging : EPTP donates electrons to free radicals, thereby stabilizing them and preventing cellular damage.

Study on Antimicrobial Activity

A comprehensive study assessed the antimicrobial efficacy of EPTP against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent .

Antioxidant Activity Assessment

In vitro studies evaluated the antioxidant properties of EPTP using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The compound demonstrated a scavenging activity of 72% at a concentration of 100 µg/mL, comparable to standard antioxidants like ascorbic acid .

Corrosion Inhibition Research

Research conducted on the corrosion inhibition efficiency of EPTP revealed that at a concentration of 0.5 g/L in 15% HCl solution, the corrosion rate decreased by approximately 80%. This finding highlights its potential application in protecting metals from acidic environments .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O2S |

| Molecular Weight | 276.35 g/mol |

| CAS Number | 33458-26-3 |

| Antimicrobial MIC | 50 µg/mL |

| Antioxidant Activity | 72% scavenging at 100 µg/mL |

| Corrosion Rate Reduction | ~80% at 0.5 g/L |

Q & A

Q. Table 1: Representative Reaction Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 20% PMo₇W₅/kaolin | Ethanol | Reflux | 92 | |

| NH₄Cl | Acetic acid | 100 | 78 |

Basic: How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Flattened boat conformation : The tetrahydropyrimidine ring adopts this geometry, stabilized by intramolecular N–H⋯S hydrogen bonds .

- Disorder in ethyl groups : Observed in crystallographic studies (e.g., C6–C7 ethyl group with 70:30 occupancy) .

- Software tools : SHELX programs (SHELXS97/SHELXL97) are used for structure solution and refinement, with R-factors < 0.05 indicating high precision .

Advanced: How can enantiomeric resolution be achieved for this compound?

The compound’s stereogenic center at C4 necessitates chiral separation:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) at 1.0 mL/min flow rate .

- Crystallization-induced resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid derivatives) can isolate R/S enantiomers .

- CD spectroscopy : Confirms enantiopurity by comparing Cotton effects at 220–250 nm .

Advanced: What analytical methods resolve contradictions in spectral data for thiouracil derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects:

- Dynamic NMR : Monitors thione ⇌ thiol tautomerism in DMSO-d₆ at variable temperatures (25–80°C) .

- High-resolution MS : Differentiates [M+H]⁺ (m/z 307.0921) from degradation products using Q-TOF instruments .

- XPS analysis : Validates sulfur oxidation states (S 2p₃/₂ at 163.5 eV for thioxo groups) .

Basic: What biological activities are associated with this compound?

- Kinase inhibition : Targets CDK2/cyclin E (IC₅₀ = 1.2 µM) via competitive ATP-binding site interactions .

- Antitubercular activity : Inhibits Mycobacterium tuberculosis H37Rv (MIC = 8 µg/mL) through cell wall synthesis disruption .

- Apoptosis induction : Activates caspase-3/7 in HeLa cells (EC₅₀ = 12 µM) via mitochondrial pathway .

Q. Table 2: Biological Activity Comparison

| Derivative | Target | IC₅₀/MIC | Reference |

|---|---|---|---|

| Ethyl 6-methyl-4-phenyl-2-thioxo-... | CDK2/cyclin E | 1.2 µM | |

| Ethyl 4-(4-fluorophenyl)-6-methyl-... | M. tuberculosis | 8 µg/mL |

Advanced: How do substitution patterns affect reaction kinetics in Biginelli syntheses?

- Electron-withdrawing groups (EWGs) : 4-Cyanophenyl substituents accelerate cyclization (k = 0.45 min⁻¹) due to enhanced electrophilicity .

- Steric hindrance : Bulky groups at C6 (e.g., benzylpiperazine) reduce yield by 30% via transition-state destabilization .

- Microwave-assisted synthesis : Reduces reaction time from 8 h to 20 min while maintaining >85% yield .

Basic: What purification techniques are optimal for isolating this compound?

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiourea .

- Recrystallization : Ethanol/water (8:2) yields >95% pure crystals suitable for XRD .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve diastereomers .

Advanced: How can computational modeling guide structural optimization?

- DFT calculations : B3LYP/6-31G(d) predicts HOMO-LUMO gaps (4.1 eV) and nucleophilic attack sites at C2 and C5 .

- Molecular docking (AutoDock Vina) : Identifies key residues (e.g., Glu81 in CDK2) for hydrogen bonding with the thioxo group .

- MD simulations : Reveal conformational stability of the tetrahydropyrimidine ring in aqueous PBS (RMSD < 0.2 Å over 50 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.